molecular formula C22H18ClNO5 B14085703 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14085703
M. Wt: 411.8 g/mol
InChI Key: SNLVZQRDYKDHGH-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro group, a hydroxy-methoxyphenyl group, and a chromeno-pyrrole core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include chloroform, methanol, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydroquinones, and substituted analogs. These products can exhibit different chemical and biological properties, making them valuable for further research .

Scientific Research Applications

7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, 7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique chromeno-pyrrole core and the presence of multiple functional groups. These structural features contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound for further research .

Properties

Molecular Formula

C22H18ClNO5

Molecular Weight

411.8 g/mol

IUPAC Name

7-chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H18ClNO5/c1-4-7-24-19(12-5-6-15(25)17(9-12)28-3)18-20(26)13-10-14(23)11(2)8-16(13)29-21(18)22(24)27/h4-6,8-10,19,25H,1,7H2,2-3H3

InChI Key

SNLVZQRDYKDHGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C=C4)O)OC)CC=C

Origin of Product

United States

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